Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate
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Overview
Description
Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is a synthetic organic compound with the molecular formula C17H21NO3 and a molecular weight of 287.36 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, a hydroxyl group, and an ethyl ester functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is not well-documented. its unique structure suggests that it may interact with specific molecular targets and pathways. The hydroxyl and ester functional groups may play a role in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activities.
Pinnaic Acid: Another marine alkaloid with a related structure, studied for its potential therapeutic effects.
Uniqueness
Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is a compound with a unique spirocyclic structure, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula for this compound is C15H17NO4 with a molecular weight of 275.30 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇NO₄ |
Molecular Weight | 275.30 g/mol |
CAS Number | 92912-20-4 |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many spirocyclic compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Antioxidant Activity : Compounds with hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-based design of spirocyclic compounds as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The findings suggest that similar compounds could be effective against cancer cell lines by inhibiting metabolic pathways essential for tumor growth .
- Antioxidant and Antimicrobial Effects : Research on related compounds has shown promising antioxidant and antimicrobial activities. For instance, esters derived from quinoxaline exhibited significant inhibition against Entamoeba histolytica, suggesting that spirocyclic structures may also have potential as antiparasitic agents .
- Mechanistic Insights : The study of mitochondrial function in the presence of related compounds revealed that they can impair mitochondrial fatty acid synthesis, leading to increased reactive oxygen species (ROS) production and reduced cell viability in cancer models .
Summary of Findings
The biological activity of this compound appears promising based on its structural properties and the activities observed in related compounds. Further research is necessary to elucidate its specific mechanisms and therapeutic applications.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-2-21-16(20)14-8-11-18(17(9-10-17)15(14)19)12-13-6-4-3-5-7-13/h3-7,19H,2,8-12H2,1H3 |
InChI Key |
FEIMYCGAWZAKST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2(CC2)N(CC1)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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